molecular formula C10H13BrN2O2 B8355058 Ethyl 2((5-bromopyridin-2-yl)methylamino)acetate

Ethyl 2((5-bromopyridin-2-yl)methylamino)acetate

Cat. No.: B8355058
M. Wt: 273.13 g/mol
InChI Key: SGLQVNLSBDGXCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2((5-bromopyridin-2-yl)methylamino)acetate is a useful research compound. Its molecular formula is C10H13BrN2O2 and its molecular weight is 273.13 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H13BrN2O2

Molecular Weight

273.13 g/mol

IUPAC Name

ethyl 2-[(5-bromopyridin-2-yl)methylamino]acetate

InChI

InChI=1S/C10H13BrN2O2/c1-2-15-10(14)7-12-6-9-4-3-8(11)5-13-9/h3-5,12H,2,6-7H2,1H3

InChI Key

SGLQVNLSBDGXCS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNCC1=NC=C(C=C1)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

Glycine ethyl ester hydrochloride (9C2) (161 mmol, 22.51 g) was dried under vacuum then dissolved in methanol (200 ml). Triethylamine (137 mmol, 13.87 g) was added with stirring and the resulting solution was added dropwise to a solution of 5-bromo-2-formylpyridine (9B1) (81 mmol, 15 g) in methanol (200 ml) under nitrogen. After 30 min, sodium triacetoxyborohydride (194 mmol, 41.0 g) was added portionwise over 30 min and the reaction was then stirred at room temperature under nitrogen overnight. The reaction was quenched with saturated sodium bicarbonate solution and extracted three times with DCM. The combined organic layers were washed with water, brine and dried using a hydrophobic frit, then concentrated under reduced pressure. The reside was purified on silica eluting with heptane/EtOAc/EtOH 8/1.6/0.4 to 5/4/1 to give ethyl 2-((5-bromopyridin-2-yl)methylamino)acetate (9J1) 11.4 g (51.6%); 1H NMR (400 MHz, CDCl3) 8.61 (s, 1H) 7.78 (d, 1H) 7.27 (d, 1H) 4.20 (q, 2H) 3.91 (s, 2H) 3.46 (s, 2H) 2.31 (bs, 1H) 1.27 (t, 3H).
Quantity
22.51 g
Type
reactant
Reaction Step One
Quantity
13.87 g
Type
reactant
Reaction Step Two
Quantity
15 g
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Three
Quantity
41 g
Type
reactant
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Five

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